molecular formula C11H13ClF2N2 B13936783 5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline

5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline

Cat. No.: B13936783
M. Wt: 246.68 g/mol
InChI Key: PJLSWSYXUPRKBV-UHFFFAOYSA-N
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Description

5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives It features a chloro group at the 5-position and a difluoropiperidinyl group at the 2-position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and 4,4-difluoropiperidine.

    Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The resulting 5-chloro-2-aminobenzene undergoes nucleophilic substitution with 4,4-difluoropiperidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinone derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of aniline derivatives with biological systems.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The molecular pathways involved include binding to active sites and altering the conformation of target proteins, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-((4,4-difluoropiperidin-1-yl)methyl)aniline
  • 5-Chloro-2-(4-methylpiperidin-1-yl)aniline

Uniqueness

5-Chloro-2-(4,4-difluoropiperidin-1-yl)aniline is unique due to the presence of both chloro and difluoropiperidinyl groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules with specific biological activities.

Properties

Molecular Formula

C11H13ClF2N2

Molecular Weight

246.68 g/mol

IUPAC Name

5-chloro-2-(4,4-difluoropiperidin-1-yl)aniline

InChI

InChI=1S/C11H13ClF2N2/c12-8-1-2-10(9(15)7-8)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2

InChI Key

PJLSWSYXUPRKBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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